tert-butyl N-(3-amino-3-thiophen-3-ylpropyl)carbamate
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Overview
Description
tert-butyl N-(3-amino-3-thiophen-3-ylpropyl)carbamate is a compound that features a thiophene ring, an amino group, and a carbamate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(3-amino-3-thiophen-3-ylpropyl)carbamate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated thiophene derivative.
Formation of the Carbamate Ester: The final step involves the reaction of the amino-thiophene derivative with tert-butyl chloroformate under basic conditions to form the carbamate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-(3-amino-3-thiophen-3-ylpropyl)carbamate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Tin(II) chloride, iron powder.
Nucleophiles: Various amines, alcohols, and thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
tert-butyl N-(3-amino-3-thiophen-3-ylpropyl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl N-(3-amino-3-thiophen-3-ylpropyl)carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3-Amino-3-thiophen-3-yl-propyl)-carbamic acid methyl ester: Similar structure but with a methyl ester group instead of a tert-butyl ester.
(3-Amino-3-thiophen-3-yl-propyl)-carbamic acid ethyl ester: Similar structure but with an ethyl ester group instead of a tert-butyl ester.
Uniqueness
The tert-butyl ester group in tert-butyl N-(3-amino-3-thiophen-3-ylpropyl)carbamate provides steric hindrance, which can influence the compound’s reactivity and interaction with biological targets. This makes it unique compared to its methyl and ethyl ester counterparts .
Properties
Molecular Formula |
C12H20N2O2S |
---|---|
Molecular Weight |
256.37 g/mol |
IUPAC Name |
tert-butyl N-(3-amino-3-thiophen-3-ylpropyl)carbamate |
InChI |
InChI=1S/C12H20N2O2S/c1-12(2,3)16-11(15)14-6-4-10(13)9-5-7-17-8-9/h5,7-8,10H,4,6,13H2,1-3H3,(H,14,15) |
InChI Key |
WGBCABQEYMXJDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(C1=CSC=C1)N |
Origin of Product |
United States |
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